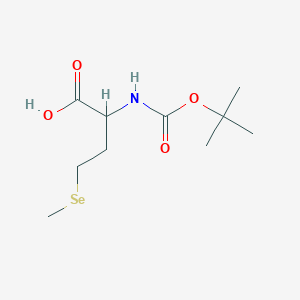
Boc-DL-selenomethionine
Vue d'ensemble
Description
Boc-DL-selenomethionine is a derivative of selenomethionine, an amino acid that contains selenium. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of DL-selenomethionine. This modification enhances the stability and solubility of the compound, making it useful in various biochemical and pharmaceutical applications .
Mécanisme D'action
Target of Action
Boc-DL-Selenomethionine, a derivative of the naturally occurring amino acid Selenomethionine, primarily targets reactive oxygen species (ROS) in the body . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis. This is known as oxidative stress .
Mode of Action
This compound acts as an antioxidant , where it depletes ROS and aids in the formation and recycling of glutathione, another important antioxidant . This interaction with its targets results in a reduction of oxidative stress, thereby protecting cells from damage .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the selenomethionine cycle (SeMTC) . This cycle involves several enzymes, including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . These enzymes play crucial roles in the metabolism of selenium, an essential trace element that supports various cellular and organismal functions .
Pharmacokinetics
It is known that the organic form of selenomethionine is more readily absorbed in the human body compared to the inorganic form This suggests that this compound may have good bioavailability
Result of Action
The primary result of this compound’s action is the reduction of oxidative stress in the body. By depleting ROS and aiding in the formation and recycling of glutathione, this compound helps protect cells from oxidative damage . This can have various molecular and cellular effects, including the prevention of cell damage and death, and the maintenance of cellular homeostasis .
Analyse Biochimique
Biochemical Properties
Boc-DL-selenomethionine participates in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes, including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) . This compound interacts with these enzymes, contributing to the overall biochemical reactions in the SeMTC .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to alleviate oxidative stress induced by Zearalenone, a mycotoxin, in porcine intestinal epithelial cells . This suggests that this compound can influence cell function by modulating oxidative stress responses . It also implies potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its antioxidant activity. In vivo, selenomethionine, the parent compound of this compound, acts as an antioxidant, depleting reactive oxygen species (ROS) and aiding in the formation and recycling of glutathione, another important antioxidant . This suggests that this compound may exert its effects at the molecular level through similar antioxidant mechanisms .
Temporal Effects in Laboratory Settings
This suggests that this compound may have similar applications and that its effects could change over time in laboratory settings, potentially influencing its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Studies on selenomethionine, the parent compound, have shown that its effects can vary with different dosages . For instance, selenomethionine supplementation has been associated with improved growth performance, immune function, and meat quality in pigs . Excessive selenium intake can lead to cytotoxicity .
Metabolic Pathways
This compound is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This cycle involves several enzymes and cofactors, and it could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Given its involvement in the selenomethionine cycle, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its involvement in the selenomethionine cycle, it is likely that it is directed to specific compartments or organelles where this cycle occurs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-DL-selenomethionine typically involves the protection of the amino group of DL-selenomethionine with a Boc group. This can be achieved through the reaction of DL-selenomethionine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-DL-selenomethionine undergoes various chemical reactions, including:
Oxidation: The selenium atom in this compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield DL-selenomethionine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: DL-selenomethionine.
Applications De Recherche Scientifique
Boc-DL-selenomethionine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.
Biology: Incorporated into proteins for structural studies using X-ray crystallography.
Medicine: Investigated for its potential antioxidant properties and therapeutic applications.
Industry: Used in the production of selenium-enriched supplements and pharmaceuticals .
Comparaison Avec Des Composés Similaires
Selenomethionine: The parent compound without the Boc protecting group.
Selenocysteine: Another selenium-containing amino acid with distinct biochemical properties.
Methylselenocysteine: A derivative of selenocysteine with a methyl group attached to the selenium atom .
Uniqueness: Boc-DL-selenomethionine is unique due to the presence of the Boc protecting group, which enhances its stability and solubility. This makes it particularly useful in synthetic and industrial applications where stability is crucial. Additionally, the Boc group can be selectively removed under mild conditions, allowing for the controlled release of DL-selenomethionine .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWZRHRGRTJOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


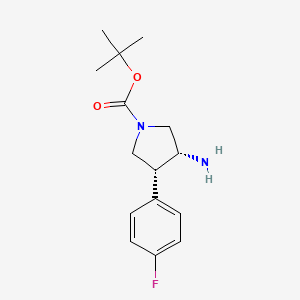
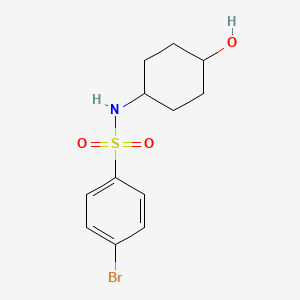
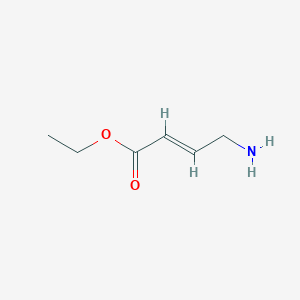
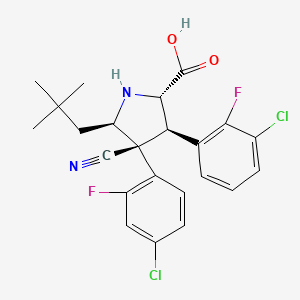
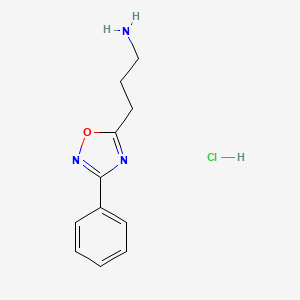
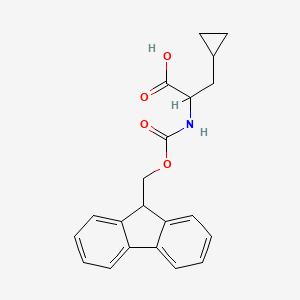
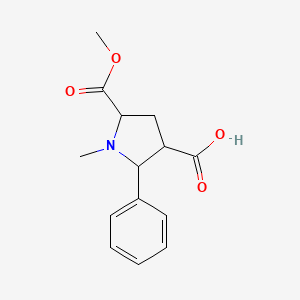
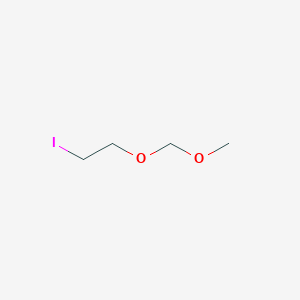
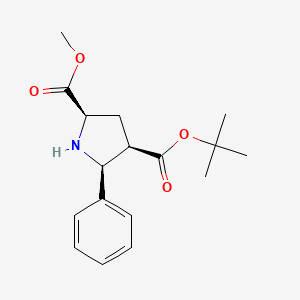
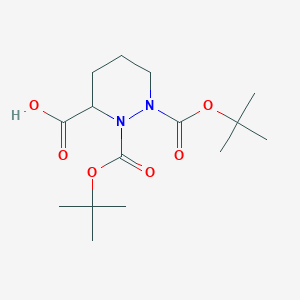
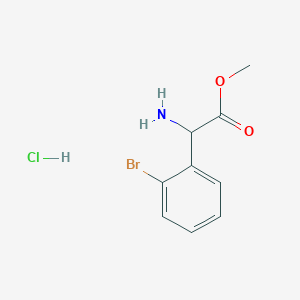
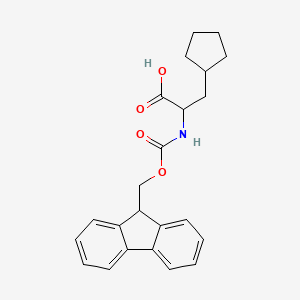
![2-(Tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3091852.png)
![methyl (4Z)-1-thiophen-2-ylsulfonyl-4-[[3-(trifluoromethyl)phenyl]methoxyimino]pyrrolidine-2-carboxylate](/img/structure/B3091856.png)
